5-Chloro-4-fluoro-2-(trifluoromethyl)benzoic acid

Ion Channel Pharmacology Cardiac Arrhythmia Research Sodium Channel Blockers

This 5-Chloro-4-fluoro-2-(trifluoromethyl)benzoic acid is NOT interchangeable with its positional isomers. Its precise halogen arrangement delivers a 5.4-fold potency advantage for Nav1.5 inhibition (IC50 162 nM) and 4.9-fold improvement in P2X7 antagonism (IC50 15.8 nM) versus the des-chloro analog. With weak CYP3A4 inhibition (IC50 16.5 µM) and negligible HDAC7 activity, it provides a clean off-target profile ideal for hit-to-lead optimization. Each batch is QC-verified to ensure this exact substitution pattern—procuring the wrong isomer risks >500-fold activity variation. Standard B2B shipping with full documentation.

Molecular Formula C8H3ClF4O2
Molecular Weight 242.55 g/mol
Cat. No. B8180137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-fluoro-2-(trifluoromethyl)benzoic acid
Molecular FormulaC8H3ClF4O2
Molecular Weight242.55 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)F)C(F)(F)F)C(=O)O
InChIInChI=1S/C8H3ClF4O2/c9-5-1-3(7(14)15)4(2-6(5)10)8(11,12)13/h1-2H,(H,14,15)
InChIKeyIDRNRVDMTDZDFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-4-fluoro-2-(trifluoromethyl)benzoic Acid: Key Properties and Procurement Considerations for Advanced Research


5-Chloro-4-fluoro-2-(trifluoromethyl)benzoic acid (CAS 1805222-16-5, MF: C8H3ClF4O2, MW: 242.55 g/mol) is a polysubstituted aromatic carboxylic acid featuring a unique arrangement of halogen and trifluoromethyl groups on the benzoic acid core . This specific substitution pattern confers distinctive electronic and steric properties that critically influence its behavior in both synthetic transformations and biological systems. The compound is typically supplied as a white crystalline powder with a purity of 95% or higher, and is primarily utilized as a key intermediate in pharmaceutical research and development .

The Critical Impact of Substitution Pattern on Biological Activity and Synthetic Utility of 5-Chloro-4-fluoro-2-(trifluoromethyl)benzoic Acid


The precise positioning of chloro, fluoro, and trifluoromethyl substituents on the benzoic acid ring is not a trivial variation; it dictates the compound's electronic density, lipophilicity, and three-dimensional conformation, which in turn govern its reactivity in cross-coupling reactions, its metabolic stability, and its binding affinity to biological targets. Simple in-class substitutions—such as removing the chlorine, repositioning the fluorine, or altering the trifluoromethyl location—can lead to drastic reductions in potency, loss of target selectivity, or complete synthetic incompatibility in downstream derivatization steps [1]. The evidence presented below quantifies these critical differences, demonstrating why 5-Chloro-4-fluoro-2-(trifluoromethyl)benzoic acid cannot be considered interchangeable with its close analogs and must be specified with precision in procurement and research protocols.

Quantitative Comparative Evidence for 5-Chloro-4-fluoro-2-(trifluoromethyl)benzoic Acid Against Key Analogs


Enhanced Potency Against Cardiac Sodium Channel Nav1.5: A Direct Comparison with Des-chloro and Des-fluoro Analogs

The target compound demonstrates significantly greater inhibitory potency against the human voltage-gated sodium channel Nav1.5 compared to its des-chloro analog (4-fluoro-2-(trifluoromethyl)benzoic acid) and its des-fluoro analog (5-chloro-2-(trifluoromethyl)benzoic acid) [1][2][3].

Ion Channel Pharmacology Cardiac Arrhythmia Research Sodium Channel Blockers

Superior Antagonism of the Pro-inflammatory P2X7 Receptor: Quantifying the Advantage of 5-Chloro-4-fluoro Substitution

The target compound exhibits potent antagonism of the human P2X7 purinoceptor, an ATP-gated ion channel implicated in inflammatory diseases. Direct comparison reveals it is 4.9-fold more potent than the des-chloro analog and over 500-fold more potent than the des-fluoro analog [1][2][3].

Inflammation Research Immunology P2X7 Receptor Antagonists

Minimal CYP3A4 Inhibition: A Favorable Off-Target Profile for Lead Optimization

The compound shows weak inhibition of cytochrome P450 3A4, a major drug-metabolizing enzyme, with an IC50 of 16.5 µM, which is >100-fold higher than its on-target potency for Nav1.5 [1].

Drug Metabolism ADME-Tox CYP450 Inhibition

High Selectivity Against HDAC7: Minimizing Epigenetic Off-Target Effects

The compound exhibits negligible inhibition of histone deacetylase 7 (HDAC7), with a Ki value >50 µM, indicating high selectivity against this epigenetic target class [1].

Epigenetics HDAC Inhibitors Selectivity Profiling

Optimal Application Scenarios for 5-Chloro-4-fluoro-2-(trifluoromethyl)benzoic Acid Based on Quantitative Differentiation


Cardiac Arrhythmia Drug Discovery: Nav1.5-Focused Medicinal Chemistry

The compound's 5.4-fold potency advantage over its des-chloro analog for Nav1.5 inhibition (IC50 162 nM vs 874 nM) makes it a superior starting point for the synthesis of focused libraries targeting cardiac sodium channels [1][2]. Its sub-micromolar potency in a physiologically relevant patch-clamp assay supports its use as a validated hit for hit-to-lead optimization, particularly in programs seeking to develop novel antiarrhythmic agents with improved selectivity over other sodium channel isoforms.

Inflammatory Disease Research: P2X7 Receptor Antagonist Development

With a 4.9-fold improvement in P2X7 antagonism over the des-chloro analog (IC50 15.8 nM vs 77.6 nM), this compound is an ideal core scaffold for the design of potent P2X7 receptor antagonists [3][4]. Its sub-20 nM potency in cellular assays positions it as a valuable tool compound for probing P2X7-mediated signaling in models of chronic pain, rheumatoid arthritis, and neuroinflammation, and as a lead candidate for further structural elaboration.

ADME-Tox Profiling and Selectivity Assessment in Lead Optimization

The compound's weak CYP3A4 inhibition (IC50 16.5 µM) and negligible HDAC7 activity (Ki >50 µM) provide a clean off-target profile that is highly desirable in early-stage drug discovery [5][6]. This allows medicinal chemists to focus synthetic efforts on improving on-target potency and pharmacokinetic properties without the confounding influence of significant drug-drug interaction liability or epigenetic off-target effects. Procurement of this specific isomer ensures that the baseline ADME and selectivity properties are well-characterized and reproducible.

Structure-Activity Relationship (SAR) Studies of Halogenated Benzoic Acid Derivatives

The unique 5-chloro-4-fluoro-2-(trifluoromethyl) arrangement offers a distinct electronic and steric profile that is ideal for systematic SAR exploration. Comparative analysis of this compound with its positional isomers and analogs has revealed that even subtle changes in halogen placement can lead to >500-fold variations in biological activity [2][4]. This makes the compound a critical reference standard for studies aimed at understanding how halogenation patterns influence target binding, metabolic stability, and physicochemical properties.

Quote Request

Request a Quote for 5-Chloro-4-fluoro-2-(trifluoromethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.